(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a phenyl sulfone group, and a dichlorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Sulfanyl Group: This step involves the reaction of the pyrimidine intermediate with 2,4-dichlorophenyl thiol in the presence of a suitable catalyst.
Attachment of the Phenyl Sulfone Group: The final step involves the sulfonation of the intermediate compound to introduce the phenyl sulfone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be leveraged.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone: shares similarities with other sulfone-containing compounds and pyrimidine derivatives.
Examples: Sulfamethoxazole, a sulfonamide antibiotic, and pyrimethamine, an antimalarial drug.
Uniqueness
- The unique combination of the dichlorophenyl sulfanyl group and the phenyl sulfone group in the same molecule distinguishes it from other compounds.
- Its specific chemical properties and reactivity profile make it particularly valuable for certain applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-12-21-14(11-26(23,24)15-5-3-2-4-6-15)10-18(22-12)25-17-8-7-13(19)9-16(17)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZFZUSRNJFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.